2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide
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Overview
Description
2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyridyl group, and an isoquinolinecarboxamide moiety
Preparation Methods
The synthesis of 2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide involves multiple steps, including the formation of the isoquinoline ring, the introduction of the cyclopropyl group, and the attachment of the pyridyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
Scientific Research Applications
2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
2-cyclopropyl-1-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide can be compared with other similar compounds, such as:
1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide: This compound shares the pyridyl group but differs in its overall structure and properties.
Kröhnke reagent: Another compound with a pyridyl group, used in different chemical reactions and applications.
1-(2-pyridylcarbonylmethyl)pyridinium iodide: Similar in having a pyridyl group but with distinct chemical behavior and uses.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-oxo-N-(2-pyridin-2-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-12-10-14-5-3-4-11-21-14)18-13-23(15-8-9-15)20(25)17-7-2-1-6-16(17)18/h1-7,11,13,15H,8-10,12H2,(H,22,24) |
InChI Key |
MKBMSTKJRVQWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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